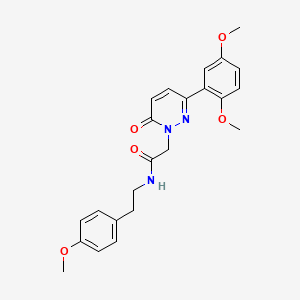
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 386.4 g/mol
- CAS Number : 1257549-44-2
The compound features a pyridazinone core, which is known for its diverse biological activities. The presence of methoxy groups and a phenethyl amide moiety enhances its pharmacological potential.
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes, which can lead to antitumor effects.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways critical for tumor growth and metastasis.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of related compounds in vitro:
- Cell Lines Tested : Compounds were evaluated on human lung cancer cell lines such as A549, HCC827, and NCI-H358.
- Assays Conducted : MTS cytotoxicity and BrdU proliferation assays were utilized to assess cell viability and proliferation rates.
| Compound | Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | NCI-H358 | 16.00 ± 9.38 | 3D |
The results indicated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting that the target compound may also possess similar properties.
Antimicrobial Activity
Some derivatives of the pyridazinone core have shown promising antimicrobial activity:
- Mechanism : These compounds often exhibit broad-spectrum activity against various bacterial strains by disrupting cellular processes.
Case Studies
- In Vivo Studies : In a study involving immunosuppressed rat models, compounds structurally related to the target compound demonstrated efficacy against opportunistic infections, indicating potential applications in antimicrobial therapies.
- Clinical Trials : Some derivatives have advanced to clinical trials due to their favorable safety profiles and efficacy in preclinical models.
Propiedades
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-17-6-4-16(5-7-17)12-13-24-22(27)15-26-23(28)11-9-20(25-26)19-14-18(30-2)8-10-21(19)31-3/h4-11,14H,12-13,15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOUMRSVGVQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














